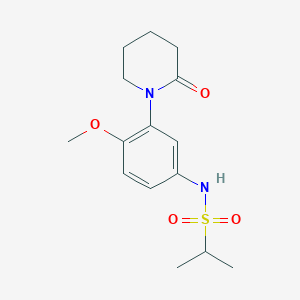

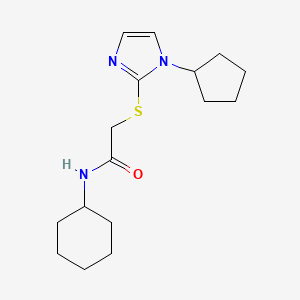

![molecular formula C19H16FNO3 B3012798 N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-82-1](/img/structure/B3012798.png)

N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide" is a furan-carboxamide derivative, which is a class of compounds that have been studied for various biological activities. Furan-carboxamide derivatives have shown potential as inhibitors of lethal H5N1 influenza A viruses, with certain substitutions on the heterocyclic moiety influencing anti-influenza activity . Additionally, these compounds have been investigated for their antibacterial activities against drug-resistant bacteria, with some derivatives demonstrating significant efficacy . The furan-carboxamide scaffold is versatile and can be modified to produce compounds with a range of biological activities.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base, such as triethylamine (Et3N), to yield high-purity products . The synthesis process can be further extended by employing cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents on the phenyl ring of the carboxamide, which can lead to a diverse array of analogues with moderate to good yields . The synthesis of related compounds often involves multiple steps, including nucleophilic substitution, cyclization, and condensation reactions .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. Substituents on the phenyl ring and the furan moiety can significantly affect the compound's biological activity and physical properties . Crystallographic analysis, such as single-crystal X-ray diffraction (SC-XRD), can provide detailed insights into the molecular geometry and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions to introduce different substituents, which can tailor the compound's biological activity . The reactivity of the carboxamide group also allows for further functionalization and the formation of more complex molecules . The presence of fluorine atoms in the structure can influence the reactivity and electronic properties of the compound, potentially leading to selective interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. These compounds generally exhibit good solubility in organic solvents, which is beneficial for their application in biological assays and pharmaceutical formulations . The introduction of bulky substituents can lead to high thermal stability and the formation of materials with desirable mechanical properties, such as high tensile strength and elasticity . The presence of fluorine atoms can enhance the compound's stability and its ability to form stable interactions with biological targets .

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

Research on related compounds reveals insights into the metabolism and pharmacokinetics of complex molecules, including N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide. For instance, studies on the metabolism and disposition of novel therapeutic agents in humans provide a framework for understanding how similar compounds are processed in the body. One study detailed the disposition and metabolism of a novel orexin receptor antagonist, highlighting the pathways through which drug-related materials are eliminated, primarily via feces, with significant implications for pharmacokinetics and drug design (Renzulli et al., 2011).

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-13-5-7-16(8-6-13)23-12-17-9-10-18(24-17)19(22)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGKNLFMLOEZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)

![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)